molecular formula C18H32O16 B130509 Glucosyl-O-galactosyl-(1-4)glucoside CAS No. 141781-71-7

Glucosyl-O-galactosyl-(1-4)glucoside

Cat. No.: B130509
CAS No.: 141781-71-7
M. Wt: 504.4 g/mol
InChI Key: ZZQBFMYCMRVZFG-JYPKAZJXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucosyl-O-galactosyl-(1-4)glucoside, also known as this compound, is a useful research compound. Its molecular formula is C18H32O16 and its molecular weight is 504.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Polysaccharides - Oligosaccharides - Trisaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Structure

GOGG, with the molecular formula C18H32O16, consists of glucosyl and galactosyl units linked by glycosidic bonds. Its structure allows for specific interactions with enzymes and biological systems, making it a candidate for various applications in glycoscience and biocatalysis .

Biotechnological Applications

  • Enzyme Substrate in Glycosylation Reactions
    • GOGG can serve as a substrate for glycosyltransferases, enzymes that catalyze the transfer of sugar moieties to acceptor molecules. This property is particularly useful in synthesizing complex carbohydrates and glycoconjugates.
    • Case Study : Research has demonstrated that GOGG can be utilized in the enzymatic synthesis of oligosaccharides, enhancing yields compared to traditional methods .
  • Prebiotic Potential
    • As a galactosylated oligosaccharide, GOGG may exhibit prebiotic effects, promoting the growth of beneficial gut microbiota.
    • Research Findings : Studies indicate that oligosaccharides similar to GOGG can stimulate the growth of probiotics such as Bifidobacterium spp., contributing to gut health .
  • Pharmaceutical Applications
    • GOGG's structural properties make it a candidate for drug formulation, particularly in enhancing the solubility and bioavailability of poorly soluble drugs.
    • Case Study : Investigations into glycosylated compounds have shown improved pharmacokinetic profiles when used as excipients in drug formulations .

Industrial Applications

  • Food Industry
    • GOGG can be employed as a natural sweetener or flavor enhancer due to its sweetness profile and potential health benefits.
    • Example : Its use in functional foods is being explored, particularly in products targeting digestive health .
  • Cosmetic Applications
    • The moisturizing properties of glucosylated compounds like GOGG make them suitable for incorporation into cosmetic formulations.
    • Research Insight : Studies suggest that such compounds can enhance skin hydration and improve barrier function .

Data Table: Summary of Applications

Application AreaDescriptionCase Studies/References
BiotechnologicalSubstrate for glycosylation reactions
Prebiotic PotentialPromotes growth of beneficial gut bacteria
PharmaceuticalEnhances solubility/bioavailability of drugs
Food IndustryNatural sweetener/flavor enhancer
Cosmetic ApplicationsImproves skin hydration and barrier function

Properties

CAS No.

141781-71-7

Molecular Formula

C18H32O16

Molecular Weight

504.4 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C18H32O16/c19-1-4-7(22)10(25)13(28)16(30-4)33-15-12(27)9(24)6(3-21)32-18(15)34-17-14(29)11(26)8(23)5(2-20)31-17/h4-29H,1-3H2/t4-,5-,6-,7+,8-,9-,10+,11+,12+,13-,14-,15-,16+,17-,18+/m1/s1

InChI Key

ZZQBFMYCMRVZFG-JYPKAZJXSA-N

SMILES

C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O)O

Key on ui other cas no.

141781-71-7

Synonyms

alpha-D-glucosyl-O-beta-D-galactosyl-(1-4)-beta-D-glucoside
Glu-Gla-Glu
glucosyl lactoside
glucosyl-O-galactosyl-(1-4)glucoside
O-beta D-galactopyranosyl-(1-4)-O-beta-D-glucopyranosyl-alpha-D-glucopyranoside

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.